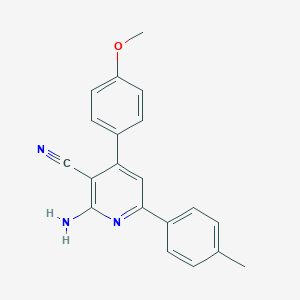![molecular formula C20H16ClN5O3 B292645 Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292645.png)
Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a triazole ring and a pyrimidine ring, making it a unique and interesting compound to study.
Wirkmechanismus
The mechanism of action of Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, this compound has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In neuronal cells, this compound has been shown to modulate the activity of various neurotransmitter receptors such as GABA-A and NMDA receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate are complex and depend on the specific cell type and tissue being studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, this compound has been shown to modulate synaptic plasticity and enhance learning and memory. However, the exact biochemical and physiological effects of this compound are still being studied and are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in lab experiments include its potent biological activity, high selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its complex synthesis method, low solubility in water, and potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One direction is the further optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the compound's potential as a drug candidate for the treatment of various diseases. Additionally, the compound's potential applications in material science and organic electronics should be further explored. Finally, the exact mechanism of action and biochemical and physiological effects of this compound should be further elucidated to fully understand its potential applications.
Synthesemethoden
The synthesis of Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the reaction of 3-chlorobenzaldehyde, aniline, and ethyl acetoacetate in the presence of triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 70-80%, and the purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. In pharmacology, this compound has been studied for its potential as a novel drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. In material science, this compound has been investigated for its potential applications in the development of organic electronics and optoelectronics.
Eigenschaften
Molekularformel |
C20H16ClN5O3 |
|---|---|
Molekulargewicht |
409.8 g/mol |
IUPAC-Name |
ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C20H16ClN5O3/c1-2-29-19(28)18-24-26(15-10-6-7-13(21)11-15)20-23-16(12-17(27)25(18)20)22-14-8-4-3-5-9-14/h3-12,22H,2H2,1H3 |
InChI-Schlüssel |
ZPILHNXENJXDHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)NC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)NC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292562.png)
![Ethyl 6-methyl-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292564.png)
![Ethyl 9-oxo-6-thiophen-2-yl-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292566.png)
![2-[1,1'-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one](/img/structure/B292567.png)
![2-(2-thienyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292569.png)
![6-(4-Phenylphenyl)-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one](/img/structure/B292571.png)
![2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292573.png)
![5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide](/img/structure/B292574.png)
![ethyl [({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292579.png)
![ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292580.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292582.png)
![Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate](/img/structure/B292583.png)

